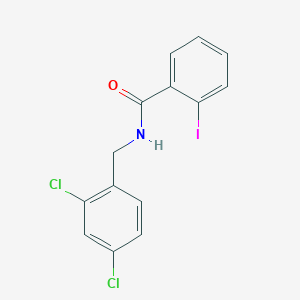

N-(2,4-dichlorobenzyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2INO/c15-10-6-5-9(12(16)7-10)8-18-14(19)11-3-1-2-4-13(11)17/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZSSDZVMDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,4 Dichlorobenzyl 2 Iodobenzamide

Retrosynthetic Analysis of N-(2,4-dichlorobenzyl)-2-iodobenzamide

A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This cleavage simplifies the molecule into two primary synthetic precursors: a 2-iodobenzoyl synthon and a 2,4-dichlorobenzyl synthon.

Classical and Modern Synthetic Routes to Benzamide (B126) Core Structures

The assembly of the this compound core relies on the successful synthesis of its precursors and the subsequent formation of the amide linkage.

Amide Bond Formation Strategies for Substituted Benzamides

The formation of the amide bond between 2-iodobenzoic acid and 2,4-dichlorobenzylamine (B146540) is the crucial step in synthesizing the target molecule. This transformation can be achieved through several established methods.

A classical and straightforward approach involves the reaction of an acid halide with an amine. nih.gov In this case, 2-iodobenzoic acid is first converted to the more reactive 2-iodobenzoyl chloride , often using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acid chloride then readily reacts with 2,4-dichlorobenzylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nanobioletters.com

Modern organic synthesis offers a wide array of amide coupling reagents that facilitate direct amide bond formation from a carboxylic acid and an amine, avoiding the need to first prepare the acid chloride. nih.gov These reagents activate the carboxylic acid in situ. This approach is widely used in medicinal chemistry due to its mild conditions and broad substrate scope. pearson.com The reaction involves mixing the carboxylic acid, amine, coupling agent, and often a base in a suitable aprotic solvent.

Table 1: Common Coupling Reagents for Amide Bond Formation Click on a row to view more details about the reagent class.

| Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCl (or EDC), DIC (N,N'-diisopropylcarbodiimide) | Widely used, EDCl is water-soluble, making byproduct removal easier. nih.gov |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU | Highly efficient, fast reaction times, often used in solid-phase peptide synthesis. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Effective but can be less desirable due to carcinogenic byproducts. nih.gov |

| Other | CDI (N,N'-Carbonyldiimidazole), T3P (Propylphosphonic anhydride) | CDI offers a simple workup; T3P is a powerful water scavenger. nih.govbuet.ac.bd |

Carbodiimides

These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like HOBt or DMAP are often used to suppress side reactions and improve efficiency.

Uronium/Guanidinium Salts

These are among the most effective coupling agents, known for high yields and low racemization rates for chiral substrates. They react with the carboxylic acid to form an activated ester, which rapidly reacts with the amine.

Phosphonium Salts

Similar to uronium salts, these reagents form activated esters. PyBOP is a common example. Their use has somewhat declined in favor of uronium salts due to safety concerns regarding the HMPA byproduct.

Other Reagents

CDI activates the carboxylic acid by forming an acyl-imidazolide intermediate. T3P acts as a potent dehydrating agent, promoting the direct condensation of the acid and amine.

Incorporation of Halogen Substituents: Emphasis on Iodination

The synthesis of the 2-iodobenzoic acid precursor is a key step. While direct iodination of benzoic acid at the ortho position is challenging due to the deactivating nature of the carboxylic acid group, several reliable methods exist.

The most common and well-established laboratory method is the Sandmeyer reaction . researchgate.net This two-step process begins with anthranilic acid (2-aminobenzoic acid). nih.gov The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. researchgate.netresearchgate.net The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to replace the diazonium group with iodine, yielding 2-iodobenzoic acid. researchgate.netnih.gov

Alternative methods for aromatic iodination exist, generally involving electrophilic substitution with a potent iodine electrophile (I+). google.com Since molecular iodine (I₂) is generally unreactive toward deactivated rings, it is used in combination with an oxidizing agent. acs.orgacs.org

Table 2: Selected Methods for Aromatic Iodination

| Method | Reagents | Description | Citation(s) |

|---|

Synthesis of 2,4-Dichlorobenzyl Moieties and Precursors

The second key fragment, 2,4-dichlorobenzylamine, can be synthesized from several related precursors. nih.gov A common route is the reduction of a nitrile. 2,4-Dichlorobenzonitrile can be reduced to 2,4-dichlorobenzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another major pathway is the reductive amination of 2,4-dichlorobenzaldehyde (B42875) . In this process, the aldehyde is condensed with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Additionally, 2,4-dichlorobenzylamine can be prepared from 2,4-dichlorobenzyl chloride . The chloride is synthesized by the free-radical chlorination of 2,4-dichlorotoluene . The resulting benzyl (B1604629) chloride can then be converted to the amine through various methods, such as the Gabriel synthesis or by direct reaction with ammonia.

Finally, 2,4-dichlorobenzyl alcohol can be synthesized via the reduction of 2,4-dichlorobenzaldehyde and serves as a versatile intermediate.

Exploration of this compound Analogs and Derivatives

The synthetic framework for this compound allows for extensive modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Structural Modifications at the Benzyl Moiety

One of the most direct ways to create analogs is by varying the substitution pattern on the benzylamine (B48309) precursor. The core amide formation reaction is typically robust enough to tolerate a wide range of functional groups on the aromatic rings. By replacing 2,4-dichlorobenzylamine with other substituted benzylamines, a diverse set of derivatives can be accessed.

Studies on other N-benzylbenzamide scaffolds have demonstrated the feasibility of this approach. For example, various ortho- and para-substituted benzylamines have been successfully coupled to benzoic acid derivatives to explore their biological activities. google.com This highlights the modularity of the synthesis, where a library of analogs can be generated by simply changing one of the coupling partners.

Table 3: Examples of Substituents Incorporated into N-Benzylbenzamide Scaffolds This table illustrates the types of chemical diversity that can be introduced at the benzyl moiety based on published synthetic work on related compounds.

| Position on Benzyl Ring | Example Substituents Synthesized | Citation |

|---|---|---|

| Ortho (C2) | -H, -CH₃, -Cl, -Br, -CF₃, -OCF₃ | |

| Meta (C3) | -Cl | nanobioletters.com |

| Para (C4) | -F, -Cl, -OCH₃, -NO₂ | , researchgate.net |

| Combined (Ortho, Para) | 2-CF₃, 4-F; 2-CF₃, 4-Cl |

This synthetic accessibility allows for a systematic exploration of how different electronic and steric properties on the benzyl ring influence the characteristics of the final compound.

Structural Modifications at the Iodobenzamide Moiety (e.g., Position of Iodine, Amide Linker Variations)

The structure of this compound offers several avenues for modification to explore structure-activity relationships for various applications. These modifications can be broadly categorized by changes in the iodine position and variations of the amide linker.

Position of the Iodine Atom: The iodine atom on the benzamide ring is a key feature, influencing the molecule's steric and electronic properties and serving as a handle for further functionalization. While the target compound features iodine at the 2-position, synthetic routes can be adapted to place it at the 3- or 4-position using the corresponding iodobenzoic acid isomers. The position of the iodine is significant; for instance, in the crystal structure of 2-iodobenzamide (B1293540), the iodine atom participates in C—I⋯π(ring) halogen bonds, a feature that would be absent in the 4-iodo isomer and different in the 3-iodo isomer. rsc.org The synthesis of N-isoxazolyl-2-iodobenzamides has been achieved by refluxing corresponding benzotriazinones with potassium iodide, a method that could potentially be adapted for different positional isomers. chemscene.com

Amide Linker Variations: The amide bond itself is a critical linker, and its characteristics can be modulated. While direct analogues of this compound with altered linkers are not prominently described, general synthetic organic chemistry provides several means to achieve such variations. For example, the amide bond can be replaced with bioisosteres such as sulfonamides or reversed amides to alter the hydrogen bonding capacity and conformational flexibility of the molecule. The synthesis of N-arylamides can be achieved from N-substituted amidines through an oxidative rearrangement, offering an alternative to traditional acyl chloride and amine reactions. rsc.org

The following table outlines potential structural modifications at the iodobenzamide moiety:

| Modification Type | Potential Variation | Synthetic Precursor/Method |

| Iodine Position | 3-Iodobenzamide | 3-Iodobenzoic acid |

| 4-Iodobenzamide | 4-Iodobenzoic acid | |

| Amide Linker | Sulfonamide | 2-Iodobenzenesulfonyl chloride |

| Reversed Amide | 2-Iodoaniline and 2,4-dichlorobenzoyl chloride | |

| Thioamide | Lawesson's reagent on the parent amide |

Stereochemical Considerations in Synthesis, if applicable

For the specific molecule this compound, there are no inherent chiral centers, and therefore, its synthesis does not typically involve stereochemical considerations. The molecule is achiral and does not have stereoisomers.

However, stereochemistry could become a relevant factor if chiral substituents were introduced to either the benzamide or the benzyl portion of the molecule. For instance, if a chiral amine were used in place of 2,4-dichlorobenzylamine, or if the benzoyl moiety contained a chiral side chain, the resulting diastereomers would require separation or stereoselective synthesis. Chiral organoiodine catalysts have been synthesized for enantioselective reactions, highlighting that iodine-containing aromatic compounds can be part of a chiral environment. arabjchem.org While not directly applicable to the synthesis of the achiral target compound, these principles would be crucial for creating chiral analogues.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis offers efficient and selective methods for both the synthesis of the core structure of this compound and its subsequent functionalization.

Synthesis: The primary bond formation in the synthesis of this compound is the amide coupling between a 2-iodobenzoic acid derivative and 2,4-dichlorobenzylamine. While this can be achieved using stoichiometric coupling reagents, catalytic methods are often preferred for their efficiency and milder reaction conditions. For example, the synthesis of N-benzylbenzamide has been demonstrated using a heterogeneous H-beta zeolite catalyst from benzonitrile (B105546) and benzyl alcohol. niscpr.res.in While a different approach, it highlights the use of solid-supported catalysts for amide formation.

More traditionally, the formation of the amide bond can be catalyzed. Amide coupling reactions are frequently facilitated by carbodiimides like EDC in conjunction with additives such as HOBt. researchgate.net

Functionalization: The aryl-iodide bond is a particularly versatile functional group for catalytic cross-coupling reactions. This allows for the derivatization of the 2-iodobenzamide core.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. For instance, a palladium-catalyzed cross-coupling between TCE diazoacetates and aryl iodides has been developed, which could be applied to functionalize the 2-iodo position. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also prevalent for the formation of C-N, C-O, and C-S bonds with aryl iodides. A copper-catalyzed method for preparing N-alkylbenzimidazoles from o-haloanilines demonstrates the utility of copper in forming heterocyclic systems from precursors containing a halogen ortho to a nitrogen-containing group. nih.gov Copper-catalyzed domino arylation reactions have also been used to synthesize axially chiral biaryls. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H activation and functionalization. While often directed by a functional group, rhodium(III) has been used for the C-H functionalization of benzamides. rsc.org It has also been used for the distal ortho C-H alkenylation of N-benzylpyrazoles, suggesting potential for functionalizing the benzyl ring of the target molecule. rsc.org

The following table summarizes potential catalytic approaches for the synthesis and functionalization of this compound:

| Catalytic Approach | Reaction Type | Potential Application | Catalyst Example |

| Synthesis | Amide Coupling | Formation of the amide bond | EDC/HOBt |

| Functionalization | Suzuki Coupling | C-C bond formation at the 2-position | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | C-N bond formation at the 2-position | Pd₂(dba)₃ with a suitable ligand | |

| Ullmann Condensation | C-O or C-N bond formation at the 2-position | CuI | |

| Heck Reaction | C-C bond formation (alkenylation) at the 2-position | Pd(OAc)₂ | |

| C-H Activation | Functionalization of the aromatic rings | [RhCp*Cl₂]₂ |

These catalytic methods provide a powerful toolkit for both the efficient assembly of this compound and the extensive diversification of its structure.

Spectroscopic and Analytical Characterization Techniques for N 2,4 Dichlorobenzyl 2 Iodobenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(2,4-dichlorobenzyl)-2-iodobenzamide. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the amide proton (N-H), the methylene protons (-CH₂-), and the aromatic protons on both the 2-iodobenzoyl and 2,4-dichlorobenzyl rings. The amide proton typically appears as a broad singlet or a triplet (due to coupling with the adjacent methylene protons) in the downfield region (δ 8.0-9.0 ppm). The methylene protons would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the amide proton. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-8.0 ppm, reflecting their substitution patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon (C=O) of the amide group, which is expected to appear significantly downfield (δ 160-170 ppm). redalyc.org The carbons of the aromatic rings will resonate in the δ 120-140 ppm region, with the carbons directly bonded to iodine and chlorine atoms showing characteristic shifts. The methylene carbon (-CH₂) signal would be found further upfield. The principle of substituent addition can be used to predict the approximate chemical shifts of the aromatic carbons. znaturforsch.com

Expected NMR Data for this compound (based on analogs):

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | ~8.0 - 9.0 | triplet (t) or broad singlet (br s) |

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | multiplet (m) |

| ¹H | Methylene (CH₂) | ~4.5 - 5.0 | doublet (d) |

| ¹³C | Carbonyl (C=O) | ~160 - 170 | singlet (s) |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | singlet (s) |

| ¹³C | Methylene (CH₂) | ~45 - 55 | singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular mass. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of this compound (C₁₄H₁₀Cl₂INO). researchgate.net The distinct isotopic pattern resulting from the presence of two chlorine atoms and one iodine atom would serve as a clear identifier in the mass spectrum.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of key fragment ions such as the 2-iodobenzoyl cation and the 2,4-dichlorobenzyl cation.

Expected Mass Spectrometry Data:

| Analysis | Expected Result for C₁₄H₁₀Cl₂INO |

|---|---|

| Monoisotopic Mass | 418.8922 u |

| Primary ESI-MS Ion ([M+H]⁺) | m/z 419.8995 |

| Key Fragment 1 (2-iodobenzoyl) | m/z 232.9342 |

| Key Fragment 2 (2,4-dichlorobenzyl) | m/z 158.9819 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong, sharp peak around 1630-1680 cm⁻¹. Another characteristic amide absorption is the N-H bending vibration (Amide II band), which appears around 1510-1570 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings and the methylene group, as well as C=C stretching from the aromatic rings, will be present. znaturforsch.comresearchgate.netresearchgate.net

Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methylene) | Stretch | 2850 - 2960 | Medium-Weak |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl | Stretch | 600 - 800 | Strong |

| C-I | Stretch | ~500 | Medium |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity.

Flash Chromatography: This is a rapid and efficient method for the preparative purification of organic compounds. wfu.edu Due to the relatively nonpolar nature of the target molecule, normal-phase flash chromatography using a silica gel stationary phase and a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) would be a suitable method for isolating the compound from reaction mixtures. wfu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a sample. fda.gov.twresearchgate.net Reversed-phase HPLC, using a C18 column and a polar mobile phase (e.g., acetonitrile/water or methanol/water), would be the method of choice. google.com A pure sample of this compound would appear as a single, sharp peak in the chromatogram. The method can be optimized by adjusting the mobile phase composition, flow rate, and detection wavelength (typically in the UV region where the aromatic rings absorb). google.com

X-ray Crystallography for Solid-State Structural Determination (relevant for benzamide (B126) scaffolds)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and torsional angles.

Structure Activity Relationship Sar Studies of N 2,4 Dichlorobenzyl 2 Iodobenzamide Derivatives

Systematic Modification and Activity Profiling of the Benzyl (B1604629) Ring Substitutions

The benzyl ring portion of the molecule, featuring two chlorine atoms, plays a significant role in defining the compound's interaction with its biological targets. Modifications to this ring, particularly the arrangement and nature of its substituents, have been a key focus of SAR studies.

Influence of Dichloro-Substitution Pattern on Biological Activity

The 2,4-dichloro substitution pattern on the benzyl ring is a critical determinant of biological activity. In related scaffolds, the presence and position of electron-withdrawing groups like chlorine are often essential for high potency. For instance, in studies of the PPARγ modulator INT131, which also contains a 2,4-dichloro substituted ring, this specific substitution was found to be favorable for activity. acs.orgnih.gov The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the entire molecule, affecting how it fits into and interacts with the binding pocket of a target protein.

SAR studies on analogous compounds have shown that substitutions at the position-4 of the benzyl ring are often associated with higher transcriptional activity, while substitutions at position-2 can contribute to tighter packing within the binding site. nih.gov The removal or replacement of these chlorine atoms typically leads to a significant decrease in activity, highlighting their importance. For example, replacing the chlorine atoms with electron-donating groups like methyl groups has been shown to diminish activity in similar benzenesulfonamide (B165840) analogs. acs.org The specific 2,4-pattern is therefore considered a key element, providing a combination of electronic and steric properties that are optimal for biological function.

Table 1: Illustrative Impact of Benzyl Ring Substitution on Biological Activity (Based on related scaffolds).

| Compound Analogue | Substitution Pattern | Key Feature | Relative Biological Activity |

|---|---|---|---|

| Analogue 1 | 2,4-dichloro | Electron-withdrawing at positions 2 and 4. | High |

| Analogue 2 | 4-chloro | Single electron-withdrawing group at position 4. | Moderate-High |

| Analogue 3 | 2,6-dichloro | Steric hindrance from two ortho substituents. | Variable (Highly dependent on target) |

| Analogue 4 | Unsubstituted | Lacks electron-withdrawing groups. | Low |

| Analogue 5 | 2,4-dimethyl | Electron-donating groups. | Low |

Systematic Modification and Activity Profiling of the Iodobenzamide Core

The iodobenzamide portion of the scaffold serves as the anchor and a key interaction domain. Both the position of the iodine atom and the integrity of the amide linker are critical to its biological profile.

Positional Isomerism of Iodine and its Impact on Biological Profiles

The position of the iodine atom on the benzamide (B126) ring is crucial and can dramatically alter the compound's efficacy and mechanism of interaction. Iodine's large atomic number (53) and its ability to form halogen bonds—a type of non-covalent interaction—make it a significant feature for molecular recognition at a protein binding site. radiopaedia.org The ortho (2-iodo) position, as seen in the parent compound, places the iodine atom in close proximity to the amide linker. This positioning can enforce a specific three-dimensional conformation through steric influence and intramolecular interactions.

Role of the Amide Linkage and Bioisosteric Replacements

The amide bond (–CO–NH–) is a cornerstone of the N-(2,4-dichlorobenzyl)-2-iodobenzamide scaffold. It acts as a rigidifying element that orients the two aromatic rings relative to each other and provides essential hydrogen bonding capabilities, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. However, amide bonds can be susceptible to hydrolysis by proteases in vivo, leading to metabolic instability.

To address this potential liability while retaining activity, the strategy of bioisosteric replacement is often employed in medicinal chemistry. nih.govnih.gov A bioisostere is a chemical group that can replace another while retaining the desired biological activity, often with improved physicochemical or pharmacokinetic properties. Several non-classical bioisosteres for the amide bond have been explored in various drug discovery programs. nih.govresearchgate.net

Sulfonamide (–SO₂–NH–): This group maintains the hydrogen bond donor but alters the geometry from planar to tetrahedral. This change can be detrimental or beneficial depending on the target protein's topology. In some scaffolds, replacing an amide with a sulfonamide has been shown to be critical for activity. nih.gov

1,2,3-Triazole: This five-membered heterocyclic ring is a popular and effective amide mimic. It is metabolically stable, resistant to hydrolysis, and maintains the hydrogen bond donor/acceptor properties, albeit with different vectoral geometry. nih.govnih.gov

Oxadiazole: Isomeric oxadiazoles (B1248032) (e.g., 1,2,4- or 1,3,4-) are also used as amide replacements to improve metabolic stability while mimicking the electronic and steric profile of the amide group. nih.gov

Urea (B33335) (–NH–CO–NH–): Ureas conserve the hydrogen bond donor and acceptor features and can introduce an additional H-bond donor, potentially forming new interactions within the binding site. researchgate.net

The success of any bioisosteric replacement is highly dependent on the specific context of the molecule and its target. nih.gov

Table 2: Common Bioisosteric Replacements for the Amide Linkage.

| Original Group | Bioisostere | Key Properties | Potential Impact |

|---|---|---|---|

| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Tetrahedral geometry, H-bond donor. | Alters geometry, can improve solubility. researchgate.net |

| 1,2,3-Triazole | Planar ring, H-bond acceptor, metabolically stable. nih.gov | Improves metabolic stability, mimics peptide bond. nih.gov | |

| 1,2,4-Oxadiazole | Planar ring, H-bond acceptor, metabolically stable. nih.gov | Enhances metabolic stability and pharmacokinetic profile. nih.gov | |

| Urea (-NH-CO-NH-) | Planar geometry, additional H-bond donor. | Maintains geometry, can form additional H-bonds. researchgate.net |

Conformational Analysis and its Correlation with Biological Outcomes

Substitutions on the rings have a profound impact on this conformation. For example, structural analysis of N-(2,6-dichlorophenyl)-4-methylbenzamide reveals that the two ortho-chlorine atoms cause significant steric hindrance, forcing the aromatic rings into a nearly orthogonal orientation with a dihedral angle of ~80°. In contrast, the structure of 2-iodo-N-phenylbenzamide also shows a nearly orthogonal arrangement (dihedral angle ~80°), which is influenced by the ortho-iodo substituent. nih.gov However, in a related compound with less bulky ortho substituents, N-(2,4-difluorophenyl)-2-fluorobenzamide, the rings are nearly coplanar.

This conformational restriction is critical for biological activity. A rigid, pre-organized conformation can reduce the entropic penalty upon binding, leading to higher affinity. Conversely, if the optimal binding conformation is one that is sterically disallowed, activity will be lost. For example, in studies of PPARγ ligands, replacing a flexible sulfonamide linker with a more rigid, planar amide linker prevented the molecule from making key π–π stacking and hydrophobic interactions, resulting in a loss of activity. acs.org Therefore, the specific 2,4-dichloro and 2-iodo substitution pattern of the parent compound likely induces a preferred, non-planar conformation that is essential for its biological profile.

Table 3: Conformational Data of Structurally Related Benzamides.

| Compound | Key Substituents | Dihedral Angle Between Rings | Reference |

|---|---|---|---|

| 2-Iodo-N-phenylbenzamide | 2-iodo | ~80° | nih.gov |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 2,6-dichloro | ~80° | |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2,4-difluoro, 2-fluoro | ~1° (coplanar) |

Key Pharmacophoric Elements Identified within the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. Based on SAR studies of this compound and its analogues, a clear pharmacophore model emerges.

The key elements are:

A Dichloro-Substituted Aromatic Ring (Ring A): This is the 2,4-dichlorobenzyl moiety. It likely engages in hydrophobic and electronic interactions within the binding pocket. The 2,4-dichloro pattern is crucial for potency, suggesting these atoms make specific favorable contacts or induce an optimal electronic state.

A Central Hydrogen-Bonding Linker: The amide group is a critical pharmacophoric feature. It acts as a hydrogen bond donor (N-H) and acceptor (C=O) and serves as a rigid scaffold to correctly orient the two aromatic rings. Its geometry and hydrogen-bonding capacity are vital for anchoring the ligand in the active site.

An Iodo-Substituted Aromatic Ring (Ring B): This is the 2-iodobenzamide (B1293540) core. The iodine atom at the ortho position is a key feature, likely participating in halogen bonding or specific hydrophobic interactions, while also enforcing a particular conformation on the entire molecule.

Together, these three elements—the two substituted rings and the linker—create a distinct three-dimensional arrangement of hydrophobic regions, hydrogen-bonding sites, and a potential halogen bond donor site, which collectively define the molecule's biological activity.

Mechanistic Investigations of N 2,4 Dichlorobenzyl 2 Iodobenzamide S Biological Actions

Identification and Characterization of Putative Molecular Targets

The potential biological effects of N-(2,4-dichlorobenzyl)-2-iodobenzamide are inferred from its structural motifs, which are common to ligands for various receptors and enzymes. The iodobenzamide portion and the dichlorobenzyl group are key determinants of its binding profile.

Sigma Receptor Binding Properties of Iodobenzamide Scaffolds

The iodobenzamide scaffold is a well-established pharmacophore for sigma (σ) receptors, which are unique intracellular chaperone proteins overexpressed in various cancer cell lines. nih.govresearchgate.net Sigma receptors are categorized into two main subtypes, σ1 and σ2. sigmaaldrich.com Ligands based on an N-substituted benzamide (B126) structure have shown significant affinity for these receptors.

Research into N-(N-benzylpiperidin-4-yl)-iodobenzamides, which share a core structure with the target compound, has demonstrated high affinity for σ1 receptors. acs.org Specifically, analogs with iodine substitutions at the 2-, 3-, or 4-position of the benzamide ring all exhibited high affinity, with Ki values in the low nanomolar range (1.64–3.02 nM) in guinea pig brain membranes. acs.org

Further studies on the radiolabeled compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) confirmed high-affinity binding to both σ1 and σ2 receptor subtypes in MCF-7 breast cancer cells. nih.gov Competition binding assays revealed the following inhibition constants (Ki):

| Ligand | Target | Cell Line | Ki (nM) |

| Haloperidol | Sigma Receptors | MCF-7 | 4.6 |

| DTG | Sigma Receptors | MCF-7 | 56 |

| Data sourced from competitive binding studies of 4-[¹²⁵I]BP in MCF-7 breast tumor cells. nih.gov |

Scatchard analysis of 4-[¹²⁵I]BP binding indicated a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein, demonstrating the high density of sigma receptors in these cells. nih.gov The structural diversity of sigma receptor ligands is vast, but a common feature is a nitrogen atom, which is present in the amide linkage of this compound. sigmaaldrich.com These findings strongly suggest that the iodobenzamide scaffold of the title compound enables it to act as a ligand for sigma receptors, a key putative molecular target.

Exploration of Betaine/GABA Transporter 1 (BGT1) Inhibition by Related Dichlorobenzamide Compounds

The 2,4-dichlorobenzamide (B1293658) moiety of the target compound is structurally analogous to a class of known inhibitors of the Betaine/GABA Transporter 1 (BGT1). BGT1 (solute carrier SLC6A12) is a sodium- and chloride-dependent transporter responsible for the uptake of the neurotransmitter GABA and the osmolyte betaine. nih.govnih.gov It has emerged as a potential therapeutic target for conditions like epilepsy. nih.govpatsnap.com

A library screening identified N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) as a selective, non-competitive inhibitor of human BGT1, with no significant activity at the other three human GABA transporter (GAT) subtypes. nih.gov This selectivity makes such compounds valuable pharmacological tools. nih.gov Structure-activity relationship (SAR) studies on 71 analogues of BPDBA provided detailed insights into the requirements for BGT1 inhibition. acs.orgnih.gov These studies proposed that this class of compounds binds to an allosteric site on the transporter, distinct from the orthosteric site where GABA binds. nih.govresearchgate.net This non-competitive mode of inhibition is a key characteristic. nih.govacs.org

| Compound | Target | Inhibition (IC50) | Selectivity | Mode of Action |

| BPDBA | hBGT1 | 32 µM | Selective vs. GAT1, GAT2, GAT3 | Non-competitive |

| (1S,2S,5R)-bicyclo-GABA | hBGT1 | 0.59 µM | 129-fold vs. GAT3 | Competitive |

| Data sourced from multiple pharmacological studies on BGT1 inhibitors. acs.orgfrontiersin.orgnih.gov |

Mutagenesis and computational docking studies suggest that the binding of these non-competitive inhibitors involves residues within transmembrane domain 10 (TM10) of the BGT1 protein. nih.govresearchgate.net Given the presence of the 2,4-dichlorobenzyl group in this compound, it is plausible that this compound could also interact with and inhibit BGT1, potentially through a similar allosteric mechanism.

Investigation of Enzyme Inhibition Profiles (e.g., Urease, Factor Xa, MabA)

The benzamide structure is a versatile scaffold that can be found in various enzyme inhibitors.

Urease: Urease is a nickel-dependent metalloenzyme that hydrolyzes urea (B33335) and is a virulence factor in some bacteria, such as Helicobacter pylori. mdpi.comnih.gov Urease inhibitors are sought for treating infections and in agriculture. nih.govnih.gov The mechanism of many inhibitors involves the chelation of the two nickel ions in the enzyme's active site. nih.govresearchgate.net Potent inhibitors often contain functional groups with electronegative atoms (oxygen, nitrogen, sulfur) that can bridge these metal ions. researchgate.net Classes of urease inhibitors include hydroxamic acids, phosphoramidates, and thioureas. nih.govresearchgate.net While this compound has not been specifically tested as a urease inhibitor, its amide group contains oxygen and nitrogen atoms that could potentially interact with the nickel center, although it lacks the more classical chelating moieties of highly potent inhibitors.

Factor Xa: Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade by converting prothrombin to thrombin. nih.govyoutube.com It is a major target for modern anticoagulant drugs, known as direct oral anticoagulants (DOACs). nih.govwikipedia.org FXa inhibitors bind to the enzyme's active site, blocking its function. wikipedia.org Many synthetic inhibitors are designed with specific moieties that fit into the S1 and S4 pockets of the FXa active site. While a wide range of chemical structures can inhibit FXa, there is no direct evidence or strong structural rationale to suggest that this compound would be a potent inhibitor without specific testing.

MabA: There is currently no available research data specifically investigating the inhibition of MabA (β-ketoacyl-ACP reductase) by this compound or closely related benzamide compounds.

| Enzyme | Function | Common Inhibitor Classes |

| Urease | Urea Hydrolysis | Hydroxamic Acids, Phosphorodiamidates, Thioureas, Imidazoles nih.govresearchgate.net |

| Factor Xa | Blood Coagulation | Rivaroxaban, Apixaban (Xabans) nih.govwikipedia.org |

Elucidation of Cellular Pathways Modulated by this compound

The modulation of the molecular targets identified in section 5.1 would predictably impact several downstream cellular signaling pathways.

Pathways Modulated by Sigma Receptors: As chaperone proteins located at the endoplasmic reticulum, sigma receptors influence numerous cellular processes. The σ1 receptor, in particular, modulates calcium signaling between the ER and mitochondria, ion channel function, and neuronal signaling. sigmaaldrich.com Agonism or antagonism of σ1 receptors can affect cell survival and proliferation pathways. nih.gov Given that many sigma ligands induce apoptosis in tumor cells, a potential interaction could link this compound to pathways controlling cell life and death, such as the Ras-Raf-MEK-ERK pathway or those involving key regulators of apoptosis. nih.govnih.gov

Pathways Modulated by BGT1 Inhibition: Inhibition of BGT1 would lead to an increase in extracellular GABA concentrations. patsnap.com This enhances the activity of GABAergic systems, the primary inhibitory neurotransmission system in the central nervous system. This modulation is central to the anticonvulsant effects observed with other BGT1 inhibitors. researchgate.net

Pathways Modulated by Related Salicylanilides: Structurally similar salicylanilides are known to modulate a host of critical cancer-related signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govnih.gov These pathways are fundamental to cell proliferation, survival, and inflammation. The ability of salicylanilides to interfere with these pathways provides a hypothetical framework for the potential cellular effects of this compound, should it possess similar off-target activities.

Membrane Interactions and Permeability Studies

The ability of a compound to interact with and permeate cellular membranes is fundamental to its biological activity. This compound possesses features—two halogenated aromatic rings and a non-ionizable amide linker—that confer significant lipophilicity. This high lipophilicity suggests the compound can readily associate with and cross lipid bilayers.

Studies on related salicylanilides describe them as lipophilic molecules capable of residing within membranes. nih.gov This property is crucial for their mechanism as protonophores (see section 5.4). Molecular dynamics simulations of similar structures show that such molecules can embed within the hydrophobic core of the phospholipid bilayer. The permeability of this compound across membranes like the blood-brain barrier would be a critical factor in its potential central nervous system effects, which are suggested by its interactions with BGT1 and sigma receptors. While specific experimental data on the permeability of this exact compound are not available, its structure strongly predicts efficient passive diffusion across cell membranes.

Proton Shuttling Mechanisms in Related Salicylanilide Systems: Theoretical Implications

A well-documented mechanism of action for salicylanilides, which are structurally analogous to benzamides, is their function as protonophores, or proton shuttles. nih.gov This mechanism has significant theoretical implications for this compound.

Salicylanilides are weakly acidic lipophilic compounds that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force (PMF). nih.govresearchgate.net This process, known as mitochondrial uncoupling, breaks the link between the electron transport chain and ATP synthesis. nih.gov The mechanism involves the salicylanilide's phenolic hydroxyl group, which can be deprotonated. Both the protonated (neutral) and deprotonated (anionic) forms are sufficiently lipophilic to cross the lipid membrane, allowing the molecule to pick up a proton from the acidic intermembrane space and release it into the alkaline mitochondrial matrix, effectively "shuttling" protons and short-circuiting the ATP synthase. nih.gov

This compound is a benzamide, not a salicylanilide, and critically lacks the acidic phenolic hydroxyl group that is central to the classic protonophore activity of compounds like niclosamide. However, the amide proton in the benzamide linkage is very weakly acidic. Theoretical studies on proton transfer in benzanilide (B160483) and related benzimidazole (B57391) systems show that intramolecular proton transfer is possible along hydrogen-bonded networks. nih.govacs.org While it is unlikely to be as efficient a proton shuttle as a salicylanilide, the high lipophilicity of this compound means it would readily partition into membranes. Any capacity to transport protons, however minimal, could contribute to membrane destabilization or subtle alterations in localized proton gradients, representing a potential, though likely minor, secondary mechanism of action.

Computational and Theoretical Chemistry Approaches for N 2,4 Dichlorobenzyl 2 Iodobenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. For N-(2,4-dichlorobenzyl)-2-iodobenzamide, these simulations are crucial for identifying potential biological targets and understanding the nature of its interactions.

Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the active site residues of a protein. researchgate.netnih.gov For instance, the amide group in this compound can act as both a hydrogen bond donor and acceptor, while the dichlorobenzyl and iodobenzoyl moieties can engage in hydrophobic and halogen bonding interactions.

Binding Mode Predictions and Allosteric Site Analysis

Beyond the primary binding (orthosteric) site, computational methods can explore potential allosteric binding sites on a target protein. nih.govnih.gov Allosteric modulators can offer higher specificity and a better safety profile. For this compound, docking simulations can predict its ability to bind to such sites, potentially inducing conformational changes in the protein that affect its activity. nih.gov The analysis of binding modes in an allosteric pocket can reveal unique interactions that are not observed in the active site, providing a basis for designing more selective compounds. nih.gov

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Kinase

| Parameter | Orthosteric Site | Allosteric Site |

| Binding Energy (kcal/mol) | -8.5 | -7.2 |

| Key Interacting Residues | ASP 810, LYS 692 | ILE 754, VAL 703 |

| Hydrogen Bonds | 2 | 1 |

| Hydrophobic Interactions | 5 | 8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts.

Different QSAR approaches can be employed:

2D-QSAR: This method uses 2D descriptors like molecular weight, logP, and topological indices to build a correlative model. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.gov These methods generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, offering a more detailed understanding for molecular design. nih.govnih.gov

Table 2: Example of Descriptors Used in a 2D-QSAR Model for Benzamide (B126) Analogs

| Descriptor | Definition | Importance in Model |

| cLogP | Calculated Logarithm of the Partition Coefficient | High |

| Topological Polar Surface Area (TPSA) | Surface Sum Over All Polar Atoms | Medium |

| Molecular Weight (MW) | Mass of the Molecule | Medium |

| Number of Rotatable Bonds | Flexibility of the Molecule | Low |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. eurjchem.com

Key parameters derived from DFT include:

Optimized Geometry: Predicts the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively, which is crucial for understanding its reactivity and interaction with biological targets. eurjchem.com

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for non-covalent interactions. eurjchem.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Receptor Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. nih.gov For this compound, MD simulations can:

Assess Binding Stability: By simulating the complex in a solvated environment, MD can confirm the stability of the predicted binding mode from docking. researchgate.netnih.gov

Reveal Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, including subtle changes in side-chain orientations and larger-scale domain movements. nih.gov

Calculate Binding Free Energy: More rigorous methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

In Silico Mutagenesis and Binding Site Analysis

Computational mutagenesis is a technique used to predict the effect of amino acid mutations in a protein's binding site on the affinity of a ligand. nih.gov By systematically changing residues in the binding pocket of a target protein and re-docking this compound, researchers can identify key residues that are critical for its binding. This information is invaluable for understanding potential drug resistance mechanisms and for designing inhibitors that are less susceptible to mutations. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

Early assessment of a compound's ADME properties is critical to avoid late-stage failures in drug development. nih.gov Various computational models can predict the ADME profile of this compound. researchgate.net These predictions are based on its physicochemical properties such as molecular weight, lipophilicity, and polar surface area. mdpi.comnih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. nih.gov |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |

In Vitro Biological Profiling and Molecular Target Identification of N 2,4 Dichlorobenzyl 2 Iodobenzamide

High-Throughput Screening (HTS) Methodologies in Discovery

High-throughput screening (HTS) serves as a foundational approach in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential biological activity. hebmu.edu.cn This process involves the use of automated robotics and sensitive detection methods to test thousands of compounds daily against a specific biological target or cellular pathway. hebmu.edu.cn The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired biological effect.

The transition from 96-well microplates to higher-density formats like 384- and 1536-well plates has significantly increased the throughput and reduced the cost of screening campaigns. hebmu.edu.cn A variety of detection technologies are employed in HTS, including fluorescence polarization, time-resolved fluorescence, and high-content screening (HCS), which allows for the simultaneous analysis of multiple parameters in intact cells. hebmu.edu.cndovepress.com

Once primary hits are identified, they undergo further validation through secondary screening to confirm their activity and determine dose-response relationships. semanticscholar.org Chemoinformatic and machine learning tools are increasingly used to analyze the vast datasets generated by HTS, helping to prioritize hits and guide the design of more potent and selective derivatives. semanticscholar.org

Off-Target Profiling in Pre-clinical In Vitro Models

The identification of a compound's primary molecular target is a critical step in drug development. nih.govnih.gov However, understanding a compound's interactions with unintended biological targets, known as off-target effects, is equally important for predicting potential adverse effects and ensuring drug safety. nih.gov Off-target profiling is a key component of preclinical in vitro safety assessment.

Various methodologies are employed to identify off-targets. Affinity-based pull-down methods, for instance, use a modified version of the small molecule to isolate its binding partners from cell lysates. nih.gov Label-free methods, on the other hand, assess the interaction of the unmodified compound with a panel of proteins. nih.gov

Computational, or in silico, approaches are also valuable for predicting potential off-target interactions. These models can screen a compound against a large database of known biological targets, providing a preliminary assessment of its selectivity profile. nih.gov The resulting off-target profile can be represented as a multi-dimensional signature of the molecule's potential interactions, which can be used to forecast possible adverse drug reactions. nih.gov Experimental validation of these predicted interactions is then typically carried out using in vitro assays.

While these general principles and methodologies are standard in drug discovery, their specific application to N-(2,4-dichlorobenzyl)-2-iodobenzamide has not been documented in the available scientific literature. The absence of published research on this particular compound prevents a detailed discussion of its specific biological activities and molecular interactions.

Future Research Directions and Unexplored Avenues for N 2,4 Dichlorobenzyl 2 Iodobenzamide Research

Design of Novel Analogs with Enhanced Specificity or Potency

A primary avenue of future research lies in the rational design and synthesis of novel analogs of N-(2,4-dichlorobenzyl)-2-iodobenzamide. By systematically modifying its chemical structure, it may be possible to enhance its biological activity, improve its specificity for a particular target, or optimize its physicochemical properties. Research on related benzamide (B126) structures serves as a valuable guide for this endeavor.

For instance, studies on N-isoxazolyl-2-iodobenzamides have demonstrated that substitutions on the N-aryl ring can yield compounds with significant antifungal activity, in some cases comparable to the commercial fungicide benodanil. nih.gov Similarly, research into fluorinated benzamide analogs highlights how modifying halogen substituents can influence crystal packing and molecular conformation, which in turn affects biological function. mdpi.com

Future work could involve:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups onto either the dichlorobenzyl or iodobenzamide rings to probe structure-activity relationships (SAR).

Replacement of Halogens: Systematically replacing the chlorine and iodine atoms with other halogens (fluorine, bromine) to fine-tune the electronic and steric properties of the molecule.

A hypothetical study could generate data on the inhibitory concentration (IC₅₀) of new analogs against a target enzyme, as illustrated in the table below.

Table 1: Hypothetical Inhibitory Activity of Designed Analogs

| Compound ID | Modification | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| Parent | This compound | Enzyme X | 15.2 |

| Analog-1F | Iodine replaced with Fluorine | Enzyme X | 25.8 |

| Analog-2Br | Iodine replaced with Bromine | Enzyme X | 12.1 |

| Analog-3NO2 | Nitro group added to iodobenzamide ring | Enzyme X | 5.4 |

Investigation of Alternative Biological Targets based on Scaffold Promiscuity

The benzamide scaffold is known for its "promiscuity," meaning it can interact with a wide range of biological targets. This suggests that this compound could have applications beyond a single therapeutic area. For example, various benzamide derivatives have been investigated as antifungal agents nih.gov, antidiabetic agents by acting as glucokinase activators nih.gov, and for other therapeutic purposes.

Future research should therefore include broad biological screening to identify potential new targets. Research on N-isoxazolyl-2-iodobenzamides has shown activity against fungal strains like Botrytis cinerea and Rhizoctonia sp. nih.gov Another study reported that certain sulfamoyl benzamide derivatives showed potential for the treatment of type 2 diabetes. nih.gov This precedent justifies screening this compound and its future analogs against a diverse panel of targets, including fungal pathogens, metabolic enzymes, and protein kinases.

Development of Advanced Synthetic Methodologies for this compound and Derivatives

Innovations in synthetic organic chemistry could provide more efficient, cost-effective, and scalable methods for producing this compound and its derivatives. Current methods for similar compounds often involve standard condensation reactions between an acid chloride and an amine mdpi.com or the conversion of benzotriazinones with potassium iodide. nih.gov

Future research in this area could focus on:

Catalyst Development: Exploring new catalysts to improve reaction yields and reduce the need for harsh reaction conditions.

Flow Chemistry: Implementing continuous flow synthesis to enhance safety, scalability, and product consistency.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce waste and improve efficiency.

Exploration of this compound in Materials Science or Chemical Biology Probes

The unique halogenation pattern of this compound could make it a candidate for applications in materials science and chemical biology.

Materials Science: Halogen bonds are increasingly recognized as important interactions for designing crystal structures with specific properties. Ongoing research into benzamide crystal structures aims to analyze physicochemical trends and patterns. mdpi.com The presence of both chlorine and iodine atoms could be exploited in crystal engineering to create novel solid-state materials with interesting optical or electronic properties.

Chemical Biology Probes: The iodine atom on the benzamide ring can serve as a reactive handle for "tagging" the molecule. This would allow for the synthesis of chemical probes (e.g., by adding biotin (B1667282) or a fluorescent tag) to help identify its cellular targets through techniques like affinity purification or fluorescence microscopy.

Synergistic Effects with other Chemical Entities in In Vitro Models

A promising and resource-efficient research avenue is to investigate whether this compound can act synergistically with existing drugs. Combining therapies can often achieve a greater effect at lower doses, potentially reducing side effects and overcoming drug resistance. Studies have shown synergistic effects when combining various compounds with commercial antibiotics or antifungals. medrxiv.orgnih.govmdpi.com For example, combinations of tetracycline (B611298) with alkaloid-related compounds have proven effective against diarrhoeic bacteria. mdpi.com

Future in vitro studies could test this compound in combination with known antifungal or antibacterial agents against relevant microbial strains. The level of synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI).

Table 2: Hypothetical Synergistic Effects with an Antifungal Drug

| Microbial Strain | Compound A (MIC alone) | Compound B (MIC alone) | MIC of A in Combo | MIC of B in Combo | FICI | Interpretation |

|---|---|---|---|---|---|---|

| A. fumigatus | N/A | Fluconazole (16 µg/mL) | 4 µg/mL | 2 µg/mL | 0.375 | Synergy |

| C. albicans | N/A | Fluconazole (8 µg/mL) | 4 µg/mL | 4 µg/mL | 1.0 | Additive |

*A FICI of ≤ 0.5 is typically defined as synergy.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to research on this compound. nih.gov AI/ML models can analyze complex datasets to predict biological activity, identify potential targets, and design novel analogs with improved properties. researchgate.netnih.gov

Specific applications include:

Target Prediction: Using the compound's structure to screen against databases of protein structures and predict likely biological targets.

Virtual Screening: Computationally generating thousands of virtual analogs and predicting their activity, allowing researchers to focus on synthesizing only the most promising candidates.

ADMET Prediction: Employing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with better drug-like properties early in the discovery process. nih.gov

Multidisciplinary Research Collaborations involving this compound

Realizing the full potential of this compound will require a multidisciplinary approach. Collaborations between different scientific fields are essential for comprehensive evaluation. Scientific reports on synergistic effects often result from interdepartmental collaborations. medrxiv.org An effective research program would involve:

Synthetic Chemists: To design and create novel analogs and develop efficient synthetic routes.

Computational Biologists: To apply AI/ML for target prediction, virtual screening, and molecular dynamics simulations. nih.gov

Pharmacologists and Microbiologists: To conduct in vitro and in vivo testing to determine biological activity and synergistic effects.

Materials Scientists: To explore applications in crystal engineering and novel materials.

Such collaborations would create a synergistic research environment, accelerating the pace of discovery and maximizing the potential for uncovering new scientific insights related to this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(2,4-dichlorobenzyl)-2-iodobenzamide?

- Methodology : Begin with 2,4-dichlorobenzyl chloride (or bromide) as a precursor. React with 2-iodobenzoic acid derivatives via coupling agents (e.g., HATU, DCC) under anhydrous conditions. Purify via column chromatography or recrystallization using ethanol/water mixtures. Monitor reaction progress by TLC (silica gel, hexane:EtOAc 3:1) .

- Critical Note : Optimize reaction time (6–12 hours) and temperature (reflux in ethanol) to minimize by-products like unreacted halides or dimerization products .

Q. How can spectroscopic techniques confirm the structure of N-(2,4-dichlorobenzyl)-2-iodobenzamide?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and dichlorobenzyl methylene (δ 4.8–5.0 ppm). The iodine substituent deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~415 (C14H10Cl2INO) and fragmentation patterns corresponding to dichlorobenzyl or iodobenzamide moieties .

- X-ray Crystallography : Use slow evaporation from ethanol to grow crystals. Compare bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles with similar benzamide derivatives .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, goggles, and a fume hood. Avoid inhalation (H333 hazard) and skin contact (H313) due to halogenated aromatic toxicity .

- Waste Disposal : Collect halogenated by-products separately and neutralize with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How do positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) affect bioactivity?

- Experimental Design : Synthesize analogs with varying chlorine positions. Test inhibitory activity (e.g., IC50) against target enzymes (e.g., collagenase) using fluorescence assays.

- Computational Analysis : Perform molecular docking (AutoDock Vina) to compare binding energies. For example, 2,4-dichloro derivatives form π-π interactions with Tyr201 (4.1 Å), while 3,4-isomers exhibit weaker van der Waals contacts .

Q. How can contradictory bioactivity data across assays be resolved?

- Troubleshooting Steps :

- Validate assay conditions (pH, temperature, solvent polarity). Polar aprotic solvents (DMSO) may stabilize halogen bonding.

- Check for off-target interactions via selectivity screening (e.g., kinase panels).

- Compare in vitro (enzyme inhibition) and in vivo (murine models) results to identify pharmacokinetic limitations .

Q. What strategies improve radiopharmaceutical applications of this compound?

- Radiolabeling : Replace stable iodine (127I) with 123I or 131I via isotopic exchange. Use Cu(I)-catalyzed click chemistry for site-specific labeling .

- Biodistribution Studies : Administer radiolabeled analogs in melanoma xenograft models. Track uptake via SPECT/CT imaging and correlate with tumor pigmentation levels .

Q. How can reaction yields be optimized in large-scale synthesis?

- Process Chemistry :

- Use flow chemistry to enhance mixing and reduce side reactions.

- Screen catalysts (e.g., Pd(OAc)2 for cross-couplings) under inert atmospheres (Ar/N2).

- Isolate intermediates via liquid-liquid extraction (CH2Cl2/H2O) to improve purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.